molecular formula C7H8BrNO B1307452 5-Bromo-2-methoxyaniline CAS No. 6358-77-6

5-Bromo-2-methoxyaniline

Cat. No. B1307452
CAS RN: 6358-77-6
M. Wt: 202.05 g/mol
InChI Key: OPGNSNDTPPIYPG-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

Iron powder (16.1 g) was added to a stirring mixture of 4-bromo-2-nitroanisole (13.92 g, 60 mmol) in 200 ml ethanol. The reaction mixture was heated to reflux, whereupon 50 ml of 0.5N HCl solution was added dropwise over a 45 minute period. The reaction mixture was then refluxed for an additional 3 hours then was allowed to cool to room temperature and was then filtered through celite and the resulting filtrate was concentrated under vacuum. The resulting solid was suspended in saturated NaHCO3 solution, then collected by filtration, and washed with water. The solid was recrystallized from cyclohexane to yield 4-bromo-2-aminoanisole (9.90 g, 82%). m.p. 93° C.; 1H NMR (300 MHz, CDCl3) δ6.69 (2H, m), 6.52 (1H, d, J=9.0 Hz), 3.72 (3H, s).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.92 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl>C(O)C.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[CH:3]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
13.92 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
16.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
ADDITION
Type
ADDITION
Details
was added dropwise over a 45 minute period
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for an additional 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.